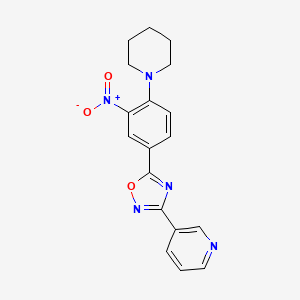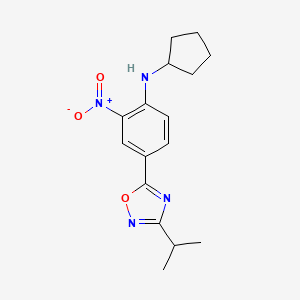
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in drug discovery. This compound has shown promising results in various studies, and researchers are exploring its uses in different fields of science.
Mecanismo De Acción
The mechanism of action of 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and other microorganisms.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has a low toxicity profile and does not cause any significant biochemical or physiological effects in normal cells. However, it has been shown to induce apoptosis (programmed cell death) in cancer cells and other microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro and in vivo studies. However, its low solubility in water can be a limitation for some experiments, and researchers may need to use organic solvents for its preparation.
Direcciones Futuras
There are several future directions for research on 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole. Some of these include:
1. Further studies on its mechanism of action to better understand its potential applications in drug discovery.
2. Exploration of its use as an anticancer agent in combination with other drugs.
3. Studies on its potential use as an antibacterial and antifungal agent.
4. Development of more efficient synthesis methods to improve its yield and purity.
5. Investigation of its potential use in other fields of science, such as materials science and catalysis.
Conclusion:
In conclusion, 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a promising compound that has shown potential applications in drug discovery. Its low toxicity profile and ability to induce apoptosis in cancer cells and other microorganisms make it a suitable candidate for further research. Future studies on its mechanism of action and potential applications in other fields of science are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of 5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole involves the reaction of 4-(piperidin-1-yl)aniline with 3-nitropyridine-2-carboxylic acid hydrazide in the presence of a coupling agent. The reaction yields the desired compound, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
5-(3-nitro-4-(piperidin-1-yl)phenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. It has shown promising results in inhibiting the growth of cancer cells, and researchers are exploring its use as an anticancer agent. It has also been studied for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
5-(3-nitro-4-piperidin-1-ylphenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c24-23(25)16-11-13(6-7-15(16)22-9-2-1-3-10-22)18-20-17(21-26-18)14-5-4-8-19-12-14/h4-8,11-12H,1-3,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQDYRPRGWWUNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CN=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-[(4-chlorophenyl)methyl]-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7686606.png)



